4-Cyclohexylbenzenesulfonyl chloride

Physical Property Handling Safety Weighing Accuracy

4-Cyclohexylbenzenesulfonyl chloride (CAS 56354-57-5) is a high-purity (97%) solid sulfonyl chloride for matriptase inhibitor synthesis. Its cyclohexyl group imparts lipophilicity and steric bulk, differentiating it from alkyl analogs. Ideal for automated synthesis and amine protection. Available in research and bulk quantities.

Molecular Formula C12H15ClO2S
Molecular Weight 258.76 g/mol
CAS No. 56354-57-5
Cat. No. B048631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylbenzenesulfonyl chloride
CAS56354-57-5
Synonyms4-Cyclohexylbenzene-1-sulfonyl Chloride;  4-Cyclohexylbenzenesulfonyl Chloride;  [4-(Cyclohexyl)phenyl]sulfonyl Chloride;  p-Cyclohexylbenzenesulfonyl Chloride
Molecular FormulaC12H15ClO2S
Molecular Weight258.76 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C12H15ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
InChIKeyCREMYEDHKUWVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexylbenzenesulfonyl chloride (CAS 56354-57-5): Physical and Chemical Baseline for Research Procurement


4-Cyclohexylbenzenesulfonyl chloride (CAS 56354-57-5) is an aromatic sulfonyl chloride characterized by a cyclohexyl substituent at the para position of the benzene ring . It exists as a white crystalline solid at ambient temperature and is a reactive electrophilic intermediate used to introduce the 4-cyclohexylbenzenesulfonyl moiety into target molecules via nucleophilic substitution, primarily with amines and alcohols . Its defined melting point (52–56 °C range) and solid physical form provide handling advantages over lower-melting or liquid sulfonyl chlorides .

Why 4-Cyclohexylbenzenesulfonyl chloride Cannot Be Replaced by Common Sulfonyl Chlorides in Targeted Syntheses


Direct substitution of 4-cyclohexylbenzenesulfonyl chloride with unsubstituted benzenesulfonyl chloride or para-alkyl analogs (e.g., 4-methyl, 4-tert-butyl) is not functionally equivalent due to distinct physicochemical and steric profiles. The cyclohexyl group imparts a combination of conformational rigidity and lipophilicity that alters the solubility, crystallization behavior, and reactivity of derived sulfonamides and sulfonates [1]. Furthermore, the steric bulk of the cyclohexyl ring can influence the selectivity of subsequent enzymatic interactions in medicinal chemistry applications, as demonstrated by its role as a key intermediate for matriptase inhibitors . Simply swapping in a different sulfonyl chloride introduces a different R-group, which is likely to result in a different molecular geometry, potentially altering biological activity or material properties.

Quantitative Differentiation of 4-Cyclohexylbenzenesulfonyl chloride: A Comparator-Based Evidence Guide for Informed Selection


Physical State Advantage: Solid Handling vs. Liquid Corrosivity

4-Cyclohexylbenzenesulfonyl chloride is a white crystalline solid at room temperature, contrasting with the liquid or low-melting solid nature of common alternatives. Its melting point is reported as 52–54 °C and 54.2–55.7 °C . This solid form eliminates the risk of spills and simplifies precise weighing for small-scale reactions compared to liquid sulfonyl chlorides like benzenesulfonyl chloride (mp 13–15 °C) .

Physical Property Handling Safety Weighing Accuracy

Purity Assurance: HPLC-Verified 96–97% Assay for Reproducible Derivatization

The compound is commercially available with a guaranteed purity of 96–97% as determined by HPLC assay after derivatization to its diethylsulfonamide derivative . This specific analytical method provides a more accurate assessment of active sulfonyl chloride content compared to non-specific assays, ensuring that the reagent's reactivity is not compromised by hydrolyzed sulfonic acid impurities .

Analytical Chemistry Purity Analysis HPLC Assay

Defined Role as Key Intermediate for Potent and Selective Matriptase Inhibitors

4-Cyclohexylbenzenesulfonyl chloride is specifically cited as a reagent for the synthesis of secondary amides of sulfonylated 3-amidinophenylalanine, a class of compounds described as potent and selective inhibitors of the serine protease matriptase . The cyclohexyl group is critical for achieving this selectivity, as it engages in favorable steric interactions within the matriptase active site [1]. This application is not shared by simpler sulfonyl chlorides.

Medicinal Chemistry Matriptase Inhibition Cancer Therapeutics

Sterically Influenced Hydrolytic Stability vs. Less Bulky Analogs

The cyclohexyl group in 4-cyclohexylbenzenesulfonyl chloride provides greater steric shielding of the electrophilic sulfur center compared to unsubstituted or para-methyl analogs. While direct kinetic data for this specific compound is limited, class-level studies demonstrate that steric hindrance from bulky para-substituents generally retards the rate of hydrolysis of aromatic sulfonyl chlorides in aqueous media [1]. This implies a longer shelf-life and greater tolerance to adventitious moisture during reaction setup.

Reactivity Hydrolytic Stability Steric Hindrance

Optimal Use Cases for 4-Cyclohexylbenzenesulfonyl chloride in Research and Development


Synthesis of Matriptase Inhibitors for Oncology Research

Based on its established role as a key intermediate for potent and selective matriptase inhibitors , this sulfonyl chloride is ideal for medicinal chemistry programs focused on serine protease targets in cancer invasion and metastasis. The cyclohexyl group provides a defined steric and lipophilic handle that is known to enhance target engagement and selectivity [1].

Solid-Phase Peptide Synthesis and Small-Molecule Library Derivatization

The solid physical form and high purity (96–97%) of 4-cyclohexylbenzenesulfonyl chloride make it well-suited for automated and parallel synthesis platforms where accurate, spill-free dispensing of reactive electrophiles is critical. It can be used to generate sulfonamide or sulfonate ester libraries for high-throughput screening.

Preparation of Hydrolytically Robust Sulfonamide Protecting Groups

The enhanced steric bulk around the sulfonyl center, as inferred from class-level structure-property relationships [2], suggests that sulfonamides derived from this reagent may exhibit increased stability towards nucleophilic cleavage. This makes it a candidate for developing more resilient amine protecting groups in complex total synthesis sequences.

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